2-(2,4-dichloro-6-methylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide
Overview
Description
2-(2,4-Dichloro-6-methylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide is a synthetic organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichloro-6-methylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,4-dichloro-6-methylphenol with a suitable acylating agent, such as acetyl chloride, in the presence of a base like pyridine. This forms the phenoxy intermediate.
Nitration: The phenoxy intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Fluorination: The nitrated intermediate undergoes fluorination using a fluorinating agent such as potassium fluoride in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Amidation: Finally, the fluorinated intermediate is reacted with an appropriate amine, such as 2-fluoro-5-nitroaniline, under amidation conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichloro-6-methylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogenation catalysts, which may reduce the nitro group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Amines or hydroxylamines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-(2,4-Dichloro-6-methylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential pharmacophore for designing new drugs, particularly those targeting specific enzymes or receptors.
Agricultural Science: The compound may serve as a lead structure for developing new herbicides or pesticides due to its potential bioactivity.
Material Science: Its unique chemical structure could be useful in the synthesis of novel polymers or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichloro-6-methylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The presence of electron-withdrawing groups like nitro and fluoro can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid:
N-(2-Fluoro-5-nitrophenyl)acetamide: A related compound with similar functional groups but lacking the phenoxy moiety.
Uniqueness
2-(2,4-Dichloro-6-methylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide is unique due to the combination of its dichloro, methyl, fluoro, and nitro substituents, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.
Properties
IUPAC Name |
2-(2,4-dichloro-6-methylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FN2O4/c1-8-4-9(16)5-11(17)15(8)24-7-14(21)19-13-6-10(20(22)23)2-3-12(13)18/h2-6H,7H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHYZTGARUMQSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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